n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Overview
Description
n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-oxoquinolines, which are known for their biological and synthetic versatility. This compound has garnered interest due to its potential pharmacological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the regioselective N-ethylation reaction. This reaction occurs at the nitrogen of the oxoquinoline group, and various methods, including DFT (Density Functional Theory) methods, have been employed to investigate the reaction paths and conditions . Industrial production methods often involve the use of anthranilic acid derivatives or other specialized methods to achieve the desired product .
Chemical Reactions Analysis
n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
Chemistry: Used as a scaffold for the synthesis of other bioactive molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the release of pro-inflammatory cytokines . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial DNA gyrase .
Comparison with Similar Compounds
n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other 4-oxoquinoline derivatives, such as:
Ciprofloxacin: A well-known antibiotic with a similar quinoline core.
Levofloxacin: Another antibiotic with enhanced activity against a broader spectrum of bacteria.
Lomefloxacin: Known for its use in treating urinary tract infections
These compounds share a common quinoline core but differ in their substituents, leading to variations in their pharmacological activities and applications.
Properties
IUPAC Name |
N-benzyl-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-13-8-4-5-9-15(13)18-11-14(16)17(21)19-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSXSCBRKJJJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331825 | |
Record name | N-benzyl-4-oxo-1H-quinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306728-29-0 | |
Record name | N-benzyl-4-oxo-1H-quinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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